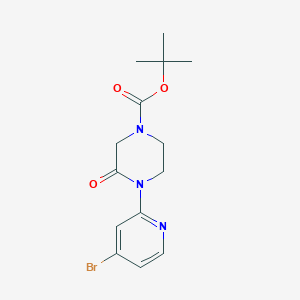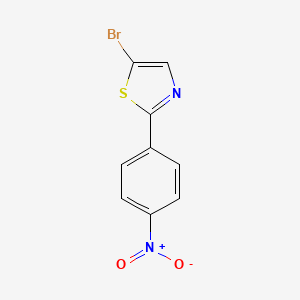
5-Bromo-2-(4-nitrophenyl)thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-(4-nitrophenyl)thiazole is a heterocyclic compound that belongs to the thiazole family. Thiazoles are five-membered rings containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a bromine atom at the 5-position and a nitrophenyl group at the 2-position of the thiazole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(4-nitrophenyl)thiazole typically involves the bromination of a thiazole precursor. One common method is the treatment of 2,5-dibromothiazole with sodium ethoxide, followed by hydrogenation over spongy nickel . Another approach involves the radical bromination of the methyl group of a thiazole derivative using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl4) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-2-(4-nitrophenyl)thiazole undergoes various chemical reactions, including:
Electrophilic Substitution: The bromine atom at the 5-position can be substituted by other electrophiles.
Nucleophilic Substitution: The nitrophenyl group at the 2-position can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens and other electrophiles.
Nucleophilic Substitution: Reagents such as amines and thiols are often used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield various halogenated derivatives, while nucleophilic substitution can produce amine or thiol derivatives .
Aplicaciones Científicas De Investigación
5-Bromo-2-(4-nitrophenyl)thiazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Studied for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Investigated for its potential as an anticancer and anti-inflammatory agent.
Industry: Utilized in the development of dyes, pigments, and chemical reaction accelerators
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-(4-nitrophenyl)thiazole involves its interaction with specific molecular targets and pathways. The compound’s aromaticity and reactive positions allow it to participate in various biochemical reactions. It can activate or inhibit enzymes, modulate receptor activity, and interfere with cellular pathways, leading to its diverse biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-4-nitrophenylthiazole: Similar structure but with different substitution positions.
5-Chloro-2-(4-nitrophenyl)thiazole: Chlorine atom instead of bromine.
2-(4-Nitrophenyl)thiazole: Lacks the bromine atom at the 5-position
Uniqueness
5-Bromo-2-(4-nitrophenyl)thiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C9H5BrN2O2S |
|---|---|
Peso molecular |
285.12 g/mol |
Nombre IUPAC |
5-bromo-2-(4-nitrophenyl)-1,3-thiazole |
InChI |
InChI=1S/C9H5BrN2O2S/c10-8-5-11-9(15-8)6-1-3-7(4-2-6)12(13)14/h1-5H |
Clave InChI |
VRFHDKJBJQHKQV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=NC=C(S2)Br)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



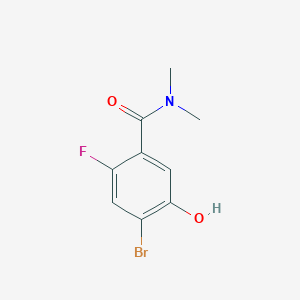
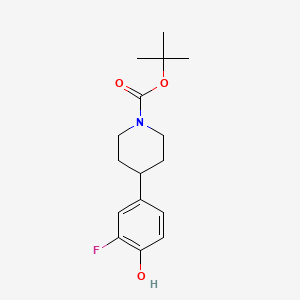
![4,5-Dichloro-6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13926783.png)
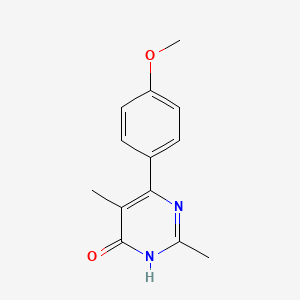

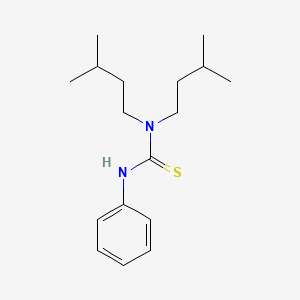
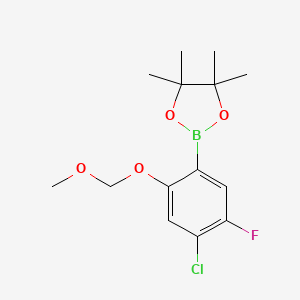
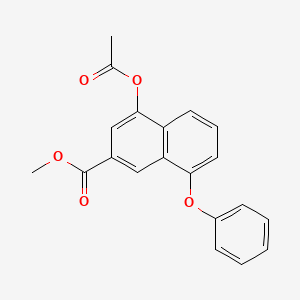

![2-[(Carboxymethyl)carbamoyl]benzoic acid](/img/structure/B13926826.png)

![Methyl 8-[4-(morpholin-4-ylmethyl)phenyl]-2,7,9-triazabicyclo[4.3.0]nona-1,3,5,7-tetraene-5-carboxylate](/img/structure/B13926830.png)
